molecular formula C8H9NO2S B1529350 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid CAS No. 1342692-51-6

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid

Cat. No.: B1529350
CAS No.: 1342692-51-6
M. Wt: 183.23 g/mol
InChI Key: HEHAGHLFSPCACP-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 2 and a methylsulfanylmethyl (-SCH2CH3) substituent at position 3 of the pyridine ring.

Properties

IUPAC Name

3-(methylsulfanylmethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-5-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAGHLFSPCACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid, a compound with significant biological potential, has garnered attention in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylsulfanyl group and a carboxylic acid moiety. These functional groups are crucial for its biological interactions. The presence of the sulfanyl group enhances the compound's ability to form hydrogen bonds, which can influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds possess antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported, highlighting the potential of such compounds in treating infections:

CompoundMIC (µg/mL)Bacterial Strain
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid0.5 - 64A. baumannii, E. coli, S. aureus
Another derivative0.25 - 2Candida species

These findings suggest that the compound could be valuable in developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study assessing various pyridine derivatives found that some exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundIC50 (µM)COX Enzyme
Derivative A19.45 ± 0.07COX-1
Derivative B31.4 ± 0.12COX-2

These results indicate that 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid may have therapeutic potential in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. Its structural features allow it to bind effectively to proteins and enzymes, which is essential for its pharmacological effects.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of pyridine derivatives showed that those containing a methylsulfanyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The research highlighted the importance of functional groups in modulating biological activity.
  • Inflammation Model : In an experimental model of inflammation, derivatives similar to 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid demonstrated significant reduction in inflammatory markers, suggesting their potential use as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid -COOH (position 2), -CH2SCH3 (position 3) C8H9NO2S 199.23 g/mol Hypothesized applications in medicinal chemistry (e.g., antitumor or enzyme inhibition). N/A
3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid -COOH (position 2), -Cl (position 3), -SCH3 (position 6) C7H6ClNO2S 219.70 g/mol Enhanced electrophilicity due to chlorine; potential intermediate for agrochemicals.
2-(Phenylsulfanyl)pyridine-3-carboxylic acid -COOH (position 3), -SPh (position 2) C12H9NO2S 247.27 g/mol Crystallizes with dimeric H-bonding; explored as intermediates in antitumor heterocycles.
3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid -COOH (position 2), -Cl (position 3), -S(4-MeC6H4) (position 6) C13H10ClNO2S 279.74 g/mol Steric bulk from 4-methylphenyl group may hinder enzymatic degradation.
3-Methylpyridine-2-carboxylic acid -COOH (position 2), -CH3 (position 3) C7H7NO2 153.14 g/mol Simpler structure; used as a ligand in coordination chemistry and catalysis.

Structural and Electronic Differences

  • Substituent Effects: The methylsulfanylmethyl group in the target compound introduces both steric bulk and moderate electron-donating effects compared to analogs like 3-methylpyridine-2-carboxylic acid (simple methyl group) or 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid (electron-withdrawing Cl) .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but the methylsulfanylmethyl group may reduce it compared to 3-methylpyridine-2-carboxylic acid .
  • Crystallinity : Analogs like 2-(phenylsulfanyl)pyridine-3-carboxylic acid form stable dimers via O–H⋯O hydrogen bonds , suggesting similar intermolecular interactions in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid
Reactant of Route 2
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3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid

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